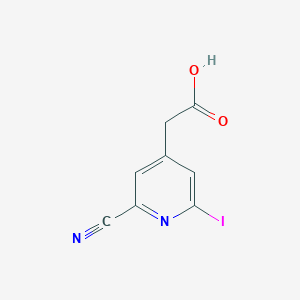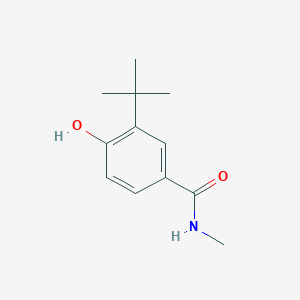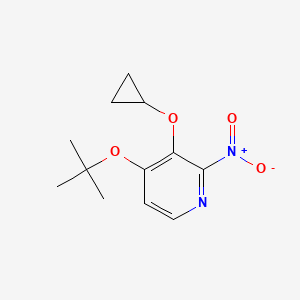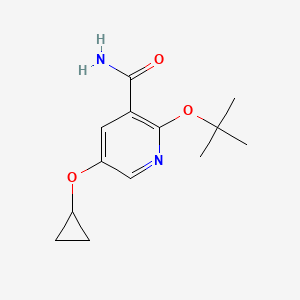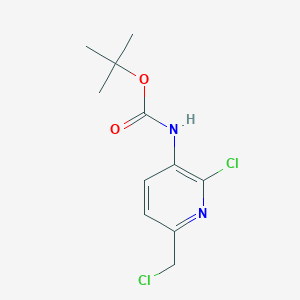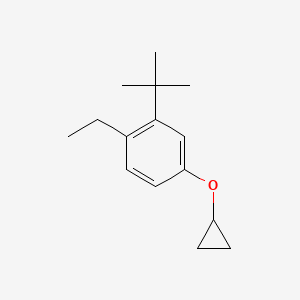
2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a benzene ring. It is used primarily in research and development settings and is not intended for direct human use .
Méthodes De Préparation
The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene involves several steps, typically starting with the preparation of the benzene ring substituted with tert-butyl and ethyl groups. The cyclopropoxy group is then introduced through a cyclopropanation reaction. The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopropyl halides and strong bases to facilitate the cyclopropanation .
Analyse Des Réactions Chimiques
2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Applications De Recherche Scientifique
2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of organic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, although it is not used directly in medicine.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene involves its interaction with various molecular targets. The tert-butyl and cyclopropoxy groups can influence the compound’s reactivity and binding properties. The pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene include:
2-Tert-butyl-1-cyclopropoxy-4-ethylbenzene: Differing in the position of the cyclopropoxy group.
2-Tert-butyl-4-methylphenol: Similar in structure but with a methyl group instead of an ethyl group.
1-Tert-butyl-4-ethylbenzene: Lacks the cyclopropoxy group. These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
2-tert-butyl-4-cyclopropyloxy-1-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-11-6-7-13(16-12-8-9-12)10-14(11)15(2,3)4/h6-7,10,12H,5,8-9H2,1-4H3 |
Clé InChI |
NVLRERRZBQKZDP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)OC2CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


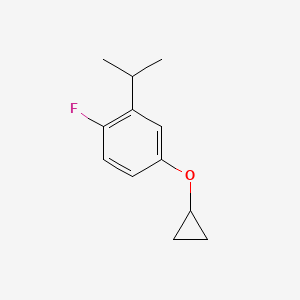

![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
